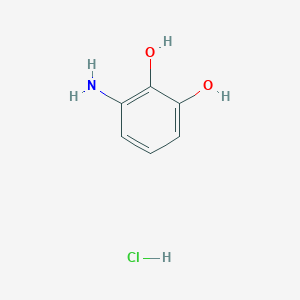

3-Aminobenzene-1,2-diol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Aminobenzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of catechol, where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including biomedicine, analytical chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminobenzene-1,2-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of spiro[1,3-benzodioxole-2,1’-cyclohexane] with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminobenzene-1,2-diol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds, which have significant applications in chemical synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

3-Aminobenzene-1,2-diol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 3-Aminobenzene-1,2-diol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminobenzene-1,4-diol hydrochloride

- 4-Aminobenzene-1,2-diol hydrochloride

- 3-Aminobenzene-1,2-diol

Comparison: 3-Aminobenzene-1,2-diol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Aminobenzene-1,4-diol hydrochloride, it exhibits different chemical and physical properties, making it suitable for distinct applications in scientific research and industry .

Biologische Aktivität

Overview

3-Aminobenzene-1,2-diol hydrochloride, also known as 3-aminocatechol hydrochloride, is a chemical compound with the molecular formula C6H7NO2⋅HCl and a molecular weight of approximately 161.58 g/mol. This compound is notable for its structural features, including an amino group and two hydroxyl groups attached to a benzene ring, which contribute to its diverse biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C6H7NO2⋅HCl |

| Molecular Weight | 161.58 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white crystalline powder |

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

- Cyclooxygenase Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2 activity, it reduces the production of prostaglandins, which are mediators of inflammation and pain .

- Antioxidant Activity : It demonstrates significant antioxidant properties by scavenging free radicals, which may help protect cells from oxidative stress and related damage .

- Anti-proliferative Effects : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

Studies have shown that the compound's ability to inhibit COX-2 can lead to reduced inflammation in different biological models. This effect has been observed in both in vitro and in vivo studies, where administration resulted in decreased inflammatory markers .

Antioxidant Properties

The antioxidant activity of this compound has been confirmed through various assays that measure its capacity to neutralize free radicals. This property is crucial for its potential therapeutic applications in diseases associated with oxidative stress .

Mutagenicity and Toxicity Studies

Extensive toxicological evaluations have been conducted on this compound:

- Mutagenicity Tests : The compound was tested for mutagenic potential using the Ames test and other assays. Results indicated that it does not induce gene mutations in Salmonella or Drosophila melanogaster .

- Carcinogenicity Studies : Long-term studies have shown no significant carcinogenic effects at lower doses; however, higher doses resulted in adverse effects on organ health, indicating a need for careful dosage consideration .

Case Studies

- Anti-inflammatory Efficacy : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, confirming its anti-inflammatory properties .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability and proliferation rates, suggesting its potential as an anti-cancer agent .

Eigenschaften

IUPAC Name |

3-aminobenzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCRPNKAZULNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536142 |

Source

|

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51220-97-4 |

Source

|

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.